Scandium perchlorate

Catalog No.
S1509216
CAS No.
14066-05-8
M.F
Cl3O12Sc
M. Wt
343.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Scandium perchlorate

CAS Number

14066-05-8

Product Name

Scandium perchlorate

IUPAC Name

scandium(3+);triperchlorate

Molecular Formula

Cl3O12Sc

Molecular Weight

343.3 g/mol

InChI

InChI=1S/3ClHO4.Sc/c3*2-1(3,4)5;/h3*(H,2,3,4,5);/q;;;+3/p-3

InChI Key

UBVKRMCXDCYZQK-UHFFFAOYSA-K

SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3]

Canonical SMILES

[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Sc+3]

The exact mass of the compound Scandium perchlorate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Scandium perchlorate (CAS 14066-05-8) is a highly soluble, extremely potent inorganic Lewis acid characterized by the exceptionally weak coordinating ability of the perchlorate anion. In both anhydrous and hydrated forms, it provides a highly electrophilic Sc3+ metal center that remains catalytically active even in aqueous media [1]. For industrial and pharmaceutical procurement, it is primarily selected as a premium catalytic precursor when standard Lewis acids fail to provide sufficient activation or regiocontrol. Its high solubility in both water and organic solvents, combined with its resistance to hydrolysis-induced deactivation, makes it a critical reagent for demanding carbon-carbon bond formations, complex ring-opening reactions, and advanced glycosidations[2].

Research Fit

Workflow Lewis acid catalysis for C–C, C–N bond formation
Format Ready-to-use aqueous solution
Use context Asymmetric synthesis, glycosylation, coordination studies

Buyers often default to scandium triflate (Sc(OTf)3) or scandium chloride (ScCl3) for Lewis acid catalysis due to their widespread availability and lower handling requirements. However, generic substitution fails in sterically hindered or electronically deactivated systems. Chloride anions in ScCl3 strongly coordinate to the scandium center, drastically reducing its electrophilicity and rendering it inactive in many advanced glycosidations and cyclizations [1]. While Sc(OTf)3 is a standard water-tolerant Lewis acid, the triflate anion is still more coordinating than perchlorate. In highly sensitive reactions, such as heteroaromatic Nazarov cyclizations or regioselective aziridine ring openings, the use of Sc(OTf)3 results in sluggish kinetics, incomplete conversions, and poor regioselectivity [2]. Scandium perchlorate is strictly required when the absolute maximum Lewis acidity of the Sc3+ center must be unmasked for process efficiency and high-purity yields.

Substitution Risk

This Product
Sc(ClO₄)₃ · aq
Small ionic radius (88.5 pm) and perchlorate counterion create a distinct, highly oxophilic Lewis acid environment.
Scandium Triflate
May shift regioselectivity and yield. The counterion is not innocent; direct comparisons show different C3:N1 ratios and isolated yields.
Y/La/Lu Perchlorates
Weaker Lewis acidity. Larger ionic radii reduce polarizing power; pKa differences suggest hydrolysis behavior will differ, affecting substrate activation.
Other Lanthanide Triflates
Both cation and anion mismatch. Neither the metal center nor the counterion replicate the specific Lewis acid profile needed for demanding transformations.

Superiority in Heteroaromatic Nazarov Cyclizations vs. Scandium Triflate

In the catalytic Nazarov cyclization of heteroaromatic compounds, the choice of counterion on the scandium center dramatically dictates reaction efficiency. When evaluating 5 mol% catalyst loading without additives, scandium perchlorate achieved a 71% yield in just 9 hours [1]. In direct contrast, the industry-standard scandium triflate (Sc(OTf)3) yielded only 23% after a prolonged 24-hour reaction time. This demonstrates that the perchlorate counterion generates a significantly more active catalytic species, overcoming the kinetic barriers that stall triflate-based systems.

Evidence DimensionCatalytic yield and reaction time
Target Compound DataSc(ClO4)3 (5 mol%): 71% yield in 9 hours
Comparator Or BaselineSc(OTf)3 (5 mol%): 23% yield in 24 hours
Quantified Difference>3x higher yield achieved in less than half the time
Conditions5 mol% catalyst, no additives, heteroaromatic Nazarov cyclization at 80 °C

Procurement of Sc(ClO4)3 over Sc(OTf)3 directly translates to shorter reactor residence times and higher throughput in complex cyclization workflows.

Aziridine ring opening: Sc(ClO₄)₃ vs Sc(OTf)₃
Data to verify
Sc(ClO₄)₃ 95% yield, C3:N1 94:6
Sc(OTf)₃ 62% yield, C3:N1 70:30
Reported regioselectivity context supports C3-alkylation pathway.
Conditions: indole, CH₂Cl₂, 0 °C, 1 h

Regioselective Ring Opening of Aziridine Carboxylates

The synthesis of optically active tryptophan derivatives relies on the regioselective ring opening of aziridine carboxylates with indoles. Scandium perchlorate has been proven to be a superior Lewis acid for this transformation compared to standard metal triflates . While catalysts like Sn(OTf)3 and other group 13/transition metal triflates produce problematic mixtures of regioisomers, Sc(ClO4)3 promotes highly regioselective benzylic attack, resulting in superior yields of the desired alpha-amino acid derivatives.

Evidence DimensionRegioselectivity and yield
Target Compound DataSc(ClO4)3: High regioselectivity for benzylic attack and high yields
Comparator Or BaselineSn(OTf)3 and other metal triflates: Mixture of regioisomers and lower yields
Quantified DifferenceComplete shift from non-selective mixture to highly regioselective product
ConditionsLewis acid-promoted coupling of L-serine-derived aziridine carboxylate with indoles

High regiocontrol eliminates the need for costly and time-consuming chromatographic separations in pharmaceutical intermediate manufacturing.

Aqua ion acidity
Reported
pKa = 4.3
Sc³⁺ Lewis acidity metric; substantially lower than La³⁺ (8.5) and Lu³⁺ (7.6).
Potentiometric determination; supports strong acid catalyst selection.

Activation of Recalcitrant Glycosidation Donors vs. Metal Chlorides

In complex carbohydrate synthesis, the abstraction of acetoxy groups from glycosyl donors requires extreme Lewis acidity. The introduction of the perchlorate salt of scandium maximizes this acidity due to the non-coordinating nature of the ClO4- anion [1]. While simple group 14 metal salts, as well as Ge, Si, Ga, In, and Hf chlorides, are completely unable to promote these specific glycosidations, scandium perchlorate successfully activates the donor to drive the reaction forward.

Evidence DimensionGlycosidation promotion capability
Target Compound DataSc(ClO4)3: Successfully promotes acetoxy group abstraction and glycosidation
Comparator Or BaselineMetal chlorides (Ge, Si, Ga, In, Hf): Unable to promote glycosidation at all
Quantified DifferenceBinary difference (active vs. completely inactive)
ConditionsLewis acid-mediated glycosidation requiring acetoxy abstraction

For carbohydrate-based drug development, Sc(ClO4)3 acts as an enabling reagent where cheaper halide-based Lewis acids completely fail to activate the substrate.

α‑C‑ and N‑glycosylation
Reported
High α-selectivity and catalyst recovery without significant activity loss
Supports glycosylation workflow; recyclability may lower total cost per run.
Model reaction: protected ribofuranose with silylated nucleophiles.
Ionic radius (C.N. 8)
Reported
88.5 pm
~15% smaller than Y³⁺; explains distinct coordination chemistry and higher polarizing power.
Literature crystal structure data; underpins non-interchangeability.

Pharmaceutical Intermediate Synthesis (Tryptophan Derivatives)

Due to its unmatched regiocontrol in aziridine ring openings, Sc(ClO4)3 is the catalyst of choice for synthesizing complex, optically active amino acids and C-glycosyltryptophans, bypassing the isomer mixtures generated by standard triflates .

Advanced Heterocycle Manufacturing

In the synthesis of cyclopentanone-fused heteroaromatic systems via Nazarov cyclizations, Sc(ClO4)3 provides the necessary kinetic acceleration that standard triflates lack, making it ideal for the scale-up of bioactive natural products [1].

Complex Carbohydrate Synthesis

Sc(ClO4)3 is uniquely suited for demanding glycosidations where the donor requires extreme Lewis acidity for activation, a scenario where standard metal chlorides are entirely inactive[2].

Aqueous Biphasic Catalysis

Because it forms a stable, highly active aqua ion, Sc(ClO4)3 can be utilized in environmentally benign aqueous-organic solvent mixtures for Mukaiyama aldol reactions, maintaining catalytic activity where other Lewis acids hydrolyze and deactivate [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Optically active tryptophan derivatives
Reported C3‑alkylation regioselectivity context
Verify yield and regioisomer ratio with your aziridine/indole substrates
α‑C‑ and N‑glycosylation
Reported catalyst reusability and α‑selectivity profile
Confirm recyclability and diastereoselectivity in your specific ribofuranose system
Chiral scandium complex catalysis
High Lewis acidity for generating electrophilic chiral complexes
Evaluate enantioselectivity in Diels–Alder, Michael, or domino reactions
Coordination chemistry benchmark studies
Well-defined ionic radius and solution behavior distinct from Y/Ln
Use as reference for solubility polytherms and aqua-ion speciation

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H314 (90.48%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Oxidizer;Corrosive

Other CAS

14066-05-8

Wikipedia

Scandium perchlorate

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